N-hexyl-3,4-dihydroisoquinolin-1-amine;sulfuric acid
Description
N-hexyl-3,4-dihydroisoquinolin-1-amine;sulfuric acid is a compound that combines the structural features of N-hexyl-3,4-dihydroisoquinolin-1-amine with sulfuric acid. This compound is part of the broader class of 3,4-dihydroisoquinolinones, which are known for their biological and pharmacological properties, including anti-nausea, antidiabetic, and antiallergy activities .
Properties
CAS No. |
61602-37-7 |
|---|---|
Molecular Formula |
C15H24N2O4S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N-hexyl-3,4-dihydroisoquinolin-1-amine;sulfuric acid |
InChI |
InChI=1S/C15H22N2.H2O4S/c1-2-3-4-7-11-16-15-14-9-6-5-8-13(14)10-12-17-15;1-5(2,3)4/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,16,17);(H2,1,2,3,4) |
InChI Key |
RRXJBONSLSLVPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=NCCC2=CC=CC=C21.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-3,4-dihydroisoquinolin-1-amine typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One common method is the direct N-alkylation of N-unsubstituted dihydroisoquinolinone . This reaction can be challenging when substrates have substituents at the 3-position. Another approach involves the benzylic oxidation of N-alkylated tetrahydroisoquinoline . The reaction conditions for these steps are generally mild, allowing for good yields of the desired cyclization products .
Industrial Production Methods
Industrial production methods for N-hexyl-3,4-dihydroisoquinolin-1-amine may involve large-scale N-alkylation processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of sulfuric acid in the production process helps in the formation of the desired amine salt, enhancing the compound’s stability and solubility.
Chemical Reactions Analysis
Types of Reactions
N-hexyl-3,4-dihydroisoquinolin-1-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve mild temperatures and controlled environments to ensure the desired transformations .
Major Products
The major products formed from these reactions include N-substituted 3,4-dihydroisoquinolinone derivatives, which exhibit enhanced biological activity and stability .
Scientific Research Applications
N-hexyl-3,4-dihydroisoquinolin-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various therapeutic properties.
Medicine: Explored for its anti-nausea, antidiabetic, and antiallergy activities.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N-hexyl-3,4-dihydroisoquinolin-1-amine involves its interaction with specific molecular targets and pathways. The compound’s pharmacophore, the 3,4-dihydroisoquinolinone moiety, is crucial for its biological activity. It interacts with enzymes and receptors, modulating their activity and leading to the observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other N-alkylated 3,4-dihydroisoquinolinones, such as N-methyl-3,4-dihydroisoquinolinone and N-ethyl-3,4-dihydroisoquinolinone .
Uniqueness
N-hexyl-3,4-dihydroisoquinolin-1-amine is unique due to its specific N-hexyl substitution, which enhances its lipophilicity and biological activity compared to its shorter-chain analogues . This makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
